Stanozolol-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stanozolol-d3 is a deuterated form of stanozolol, a synthetic anabolic-androgenic steroid derived from dihydrotestosterone. It is primarily used as an internal standard in analytical chemistry, particularly in the quantification of stanozolol levels in biological samples such as urine, serum, and plasma . Stanozolol itself is known for its therapeutic applications in treating hereditary angioedema and its use as a performance-enhancing drug .
Preparation Methods
The preparation of stanozolol-d3 involves the deuteration of stanozolol. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. The synthetic route typically involves the use of deuterated reagents and solvents to achieve the desired isotopic substitution. The reaction conditions must be carefully controlled to ensure complete deuteration and to avoid any side reactions .
Chemical Reactions Analysis
Stanozolol-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Stanozolol can be oxidized to form hydroxystanozolol derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert stanozolol to its corresponding alcohols. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: Stanozolol can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
The major products formed from these reactions include hydroxystanozolol, stanozolol alcohols, and various substituted derivatives.
Scientific Research Applications
Stanozolol-d3 is widely used in scientific research for:
Analytical Chemistry: It serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of stanozolol and its metabolites in biological samples.
Pharmaceutical Research: This compound is used to study the pharmacokinetics and metabolism of stanozolol in both human and veterinary medicine.
Doping Control: It is employed in anti-doping laboratories to detect the presence of stanozolol in athletes’ samples.
Mechanism of Action
Stanozolol-d3, being an isotopologue of stanozolol, shares the same mechanism of action. Stanozolol binds to androgen receptors, promoting anabolic effects such as increased protein synthesis and muscle growth. It also has androgenic effects, contributing to the development and maintenance of masculine characteristics . The molecular targets include androgen receptors and glucocorticoid binding proteins .
Comparison with Similar Compounds
Stanozolol-d3 is unique due to its deuterium substitution, which provides enhanced stability and allows for precise quantification in analytical applications. Similar compounds include:
Stanozolol: The non-deuterated form, widely used in medicine and sports.
3’-Hydroxystanozolol: A metabolite of stanozolol, often analyzed in doping control.
Oxandrolone: Another anabolic steroid with similar therapeutic applications but different chemical structure and properties.
This compound’s uniqueness lies in its use as an internal standard, providing accurate and reliable analytical results in various scientific fields.
Biological Activity
Stanozolol-d3, a deuterated form of stanozolol, is an anabolic steroid that has garnered attention for its unique biological properties and applications in both clinical and athletic contexts. This article provides a comprehensive overview of the biological activity of this compound, including its metabolic pathways, effects on various tissues, and implications in doping tests.
Overview of this compound
Stanozolol is a synthetic derivative of testosterone, classified as an anabolic androgenic steroid (AAS). The deuterated version, this compound, is primarily utilized in pharmacokinetic studies and doping control due to its distinct isotopic signature, which aids in differentiating it from endogenous steroids in biological samples.
Metabolism and Excretion
Research indicates that this compound undergoes extensive metabolism, primarily converting to various mono-hydroxy metabolites. Notably, 3'-Hydroxy this compound is a significant metabolite that retains some anabolic properties while exhibiting lower androgenic effects compared to its parent compound. Approximately 97% of Stanozolol and its metabolites are excreted as conjugates, highlighting the compound's metabolic stability and relevance in pharmacological assessments.
Table 1: Metabolites of this compound
Metabolite | Biological Activity | Excretion Rate |
---|---|---|
Stanozolol | Anabolic effects on muscle tissue | 97% as conjugates |
3'-Hydroxy this compound | Anabolic properties, lower androgenic effects | Significant in urine tests |
Anabolic Activity
This compound has demonstrated significant anabolic activity in various studies. For instance, it promotes osteogenic gene expression in osteoblast-like cells (SaOS-2), enhancing the deposition of mineralizing matrix. The expression of key osteogenic markers such as RUNX2 and vitamin D receptor (VDR) increased significantly with higher doses of this compound over time .
Cardiovascular Implications
While this compound is recognized for its muscle-building properties, it also poses risks to cardiovascular health. Studies have shown that long-term use of AAS, including stanozolol derivatives, can lead to myocardial dysfunction and accelerated coronary atherosclerosis. Users exhibited increased arterial stiffness and adverse changes in lipid profiles, including elevated low-density lipoprotein cholesterol (LDL-C) levels .
Case Studies
- Cardiotoxicity in Athletes : A study involving athletes using AAS reported significant alterations in cardiac function and structure. Users showed higher coronary artery plaque volume compared to non-users, indicating potential long-term cardiovascular risks associated with stanozolol use .
- Effects on Bone Metabolism : In vitro studies on SaOS-2 cells indicated that this compound significantly enhances osteogenic activity. The presence of calcified nodules increased with higher concentrations of the steroid over time, suggesting its potential use in clinical settings for bone augmentation .
Properties
CAS No. |
88247-87-4 |
---|---|
Molecular Formula |
C21H32N2O |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
(1S,2S,10S,13R,14S,17S,18S)-2,18-dimethyl-17-(trideuteriomethyl)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol |
InChI |
InChI=1S/C21H32N2O/c1-19-11-13-12-22-23-18(13)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)24/h12,14-17,24H,4-11H2,1-3H3,(H,22,23)/t14-,15+,16-,17-,19-,20-,21-/m0/s1/i3D3 |
InChI Key |
LKAJKIOFIWVMDJ-ODIQZFBKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC5=C(C4)NN=C5)C)C)O |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NN=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.